3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
3-[(E)-{[2-(2-Nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including nitrophenoxy, acetamido, and furan carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-nitrophenol with acetic anhydride to form 2-nitrophenoxyacetic acid. This intermediate is then reacted with an amine to form the acetamido derivative. The final step involves the coupling of this intermediate with a furan-2-carboxylate derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. For example, the nitrophenoxy group can interact with enzymes, leading to inhibition or activation of enzymatic activity. The acetamido group can form hydrogen bonds with protein residues, stabilizing the compound-protein complex. The furan-2-carboxylate moiety can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-{[(2-Nitrophenoxy)acetyl]hydrazono}methyl]phenyl 2-furoate: Similar structure but with a hydrazono group instead of an acetamido group.
3-[(E)-{2-[2-(2-Nitrophenoxy)propanoyl]hydrazono}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate: Contains a benzothiophene moiety instead of a furan moiety.
Uniqueness
3-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan-2-carboxylate moiety distinguishes it from other similar compounds, potentially leading to different interactions and applications.
Properties
Molecular Formula |
C20H15N3O7 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H15N3O7/c24-19(13-29-17-8-2-1-7-16(17)23(26)27)22-21-12-14-5-3-6-15(11-14)30-20(25)18-9-4-10-28-18/h1-12H,13H2,(H,22,24)/b21-12+ |
InChI Key |
SRFQAHLBLUQLEH-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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